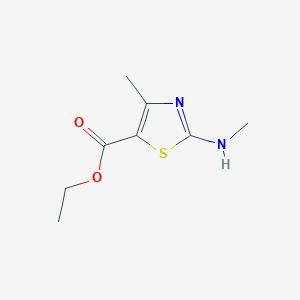

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate

Description

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate is a substituted thiazole derivative characterized by a methyl group at position 4, a methylamino group at position 2, and an ethyl ester at position 5 of the thiazole ring. Thiazoles are heterocyclic compounds with broad applications in medicinal chemistry due to their structural versatility and bioactivity. This compound is synthesized via cyclocondensation of ethyl 2-chloroacetoacetate with 1-methylthiourea in methanol, catalyzed by pyridine . The reaction proceeds under mild conditions (room temperature, 4 hours), yielding the target molecule.

Properties

IUPAC Name |

ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-4-12-7(11)6-5(2)10-8(9-3)13-6/h4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNKTVVCYGHPGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Routes

Cyclocondensation of Thiourea Derivatives

The most widely reported method involves the cyclocondensation of N-methylthiourea with ethyl 2-chloroacetoacetate under basic conditions.

Reaction Conditions:

- Reagents : N-methylthiourea, ethyl 2-chloroacetoacetate, NaHCO₃ (catalyst).

- Solvent : Solvent-free or ethanol.

- Temperature : 75°C (solvent-free) or reflux (ethanol).

- Time : 20 minutes (solvent-free) or 5 hours (ethanol).

- Yield : 85–99%.

Mechanism :

- Nucleophilic attack by the sulfur atom of thiourea on the α-carbon of ethyl 2-chloroacetoacetate.

- Cyclization via elimination of HCl to form the thiazole ring.

- Methylation at the 2-position via in situ alkylation.

Advantages :

- High atom economy in solvent-free conditions.

- Minimal purification required due to high yields.

Multi-Step Industrial Synthesis

A patent (WO2012032528A2) describes an optimized process for a structurally related compound, adaptable to this target molecule:

Steps:

- Formation of 3-bromo-4-hydroxy-benzonitrile :

- Thiobenzamide synthesis :

- Cyclization :

Key Modifications :

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics:

Protocol:

- Reagents : N-methylthiourea, ethyl 2-chloroacetoacetate, K₂CO₃.

- Conditions : 100 W, 100°C, 10 minutes.

- Yield : 94%.

Benefits :

- 12-fold reduction in reaction time compared to conventional heating.

Comparative Analysis of Methods

Critical Parameters for Optimization

Catalyst Selection

Solvent Impact

Industrial-Scale Challenges and Solutions

Purification Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the C-5 position of the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol or amine.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity, making it a versatile intermediate in drug development.

Biological Activity

The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that it exhibits broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . Furthermore, it has shown cytotoxic effects on human cancer cell lines, with IC50 values reported between 10–20 µM .

Organic Synthesis

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate is utilized in organic synthesis as an intermediate for creating more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions.

Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound into oxazole derivatives | Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2) |

| Reduction | Yields amine derivatives | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) |

| Substitution | Introduces functional groups at specific positions | Alkyl halides, Acyl chlorides |

Material Science

Recent studies have explored the potential of ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate in material science. Its unique properties may lead to the development of novel materials with specific functionalities, although detailed research in this area is still emerging.

Antimicrobial Efficacy Study

A study evaluating the antimicrobial efficacy of ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate demonstrated its effectiveness against a range of bacterial strains. The findings indicated that modifying substituents at position-2 of the thiazole ring significantly impacts biological activity .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on various human cancer cell lines. The results revealed that it induced apoptosis through caspase activation, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate with analogs differing in substituents at position 2 and/or 4, focusing on synthesis, physicochemical properties, and functional implications.

Substituent Variations at Position 2

Ethylimino vs. Methylamino Groups

- Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate (): This analog features a dihydrothiazole ring with an ethylimino group at position 2. Synthesized via a one-pot DBTBE method with high efficiency, contrasting with the target compound’s thiourea-based route . The ethylimino group (C=N) may confer different electronic effects compared to the methylamino (NHCH$_3$) group, influencing reactivity and intermolecular interactions.

Guanidino and Amide Substituents

- Ethyl 2-guanidino-4-methyl-1,3-thiazole-5-carboxylate (): The guanidino group (NH-C(NH$2$)$2$) is highly basic and capable of forming hydrogen bonds, making this analog a candidate for enzyme inhibition or protein binding applications. Synthesis involves amidine coupling, differing from the target compound’s thiourea cyclization .

- Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate (): The nitrobenzamido group introduces strong electron-withdrawing effects, which could reduce electron density on the thiazole ring and alter pharmacokinetic properties (e.g., solubility, metabolic stability) .

Aromatic and Heterocyclic Substituents

- Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (): The trifluoromethylphenyl group enhances lipophilicity and resistance to oxidative metabolism. This compound is commercially available (CAS 175277-03-9) with a melting point of 87–89°C . Compared to the methylamino group, the bulky aryl substituent may sterically hinder interactions in biological systems.

- Molecular weight: 248.31 .

Substituent Variations at Position 4

Most analogs retain the 4-methyl group (e.g., ), but modifications here are less common. For example:

- Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (): The 4-amino and thioxo groups introduce hydrogen-bonding and redox-active sites, respectively, diverging from the target compound’s simpler methyl substituent .

Functional Implications

- The methylamino group in the target compound may enhance solubility and bioavailability relative to bulkier substituents.

Biological Activity

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Thiazole Compounds

Thiazoles are heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. They exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate is particularly noteworthy for its potential therapeutic applications.

The biological activity of ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate primarily stems from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking their activity. For instance, it has been shown to inhibit enzymes involved in microbial metabolism, contributing to its antimicrobial properties.

- Cellular Receptor Interaction : It modulates signal transduction pathways by interacting with cellular receptors. This interaction can lead to altered gene expression and cellular metabolism.

Antimicrobial Properties

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been reported to influence inflammatory responses by modulating the expression of related genes. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the compound's role in cancer therapy. It has been shown to induce apoptosis in cancer cells by inhibiting critical proteins involved in cell survival pathways. For example, it affects the expression levels of the Mcl-1 protein, which is crucial for cancer cell survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate:

- Antimicrobial Activity : A study demonstrated that derivatives of thiazole compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate was among those tested and showed promising results.

- Inhibition of Cancer Cell Proliferation : Research indicated that this compound inhibited CDK9-mediated transcription in human cancer cell lines. It was found to reduce Mcl-1 expression significantly, triggering apoptotic pathways in these cells .

- Inflammatory Response Modulation : Another study focused on the anti-inflammatory properties of thiazole derivatives, including ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate. The results showed a reduction in pro-inflammatory cytokine production in treated cells .

Data Table: Summary of Biological Activities

Q & A

Q. What is a reliable synthetic route for Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate, and how can intermediates be stabilized?

The compound is synthesized via condensation of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine. However, the reactive 2-methylamino group often interferes with downstream reactions. To mitigate this, the amino group is masked as a tert-butoxycarbonyl (Boc) derivative, enhancing stability during subsequent functionalization steps .

Q. Which spectroscopic methods are critical for characterizing this compound and its derivatives?

Key techniques include:

Q. How is X-ray crystallography applied to confirm the structure of thiazole derivatives?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. For example, a related thiazole-carboxylate derivative showed a mean C–C bond length of 1.39 Å and a planar thiazole ring, validated with R factor < 0.06 .

Advanced Research Questions

Q. How can reactive functional groups in this compound be protected during multi-step syntheses?

The 2-methylamino group is prone to undesired side reactions (e.g., nucleophilic substitution). Boc protection (using di-tert-butyl dicarbonate) is effective, as shown in the synthesis of tert-butoxycarbonyl-masked intermediates, which are stable under acidic/basic conditions . Deprotection with trifluoroacetic acid restores the amino group for further coupling .

Q. What strategies optimize reaction yields in thiazole-functionalization workflows?

- Solvent selection : Pyridine or DMF enhances solubility of polar intermediates .

- Catalyst use : Triethylamine (TEA) aids in deprotonation during amide bond formation, as seen in coupling reactions with chloroacetyl chloride .

- Temperature control : Reactions at 20–25°C minimize decomposition of thermally labile intermediates .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

Discrepancies in NMR signals may arise from tautomerism or solvent effects. For example, thiazole ring protons exhibit variable δ values in DMSO-d₆ vs. CDCl₃. Cross-validation with 2D NMR (COSY, HSQC) and computational modeling (DFT) can resolve ambiguities .

Q. What advanced computational tools support crystallographic refinement for thiazole derivatives?

- SHELX suite : SHELXD for phase determination and SHELXL for least-squares refinement, achieving data-to-parameter ratios > 10:1 .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for assessing molecular rigidity .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points for structurally similar thiazole derivatives?

Variations (e.g., 95–97°C vs. 163–165°C for Boc-protected analogs ) may stem from polymorphism or solvent-induced crystallization effects. Differential Scanning Calorimetry (DSC) and powder XRD can identify polymorphic forms, while recrystallization in ethanol/light petroleum ether standardizes purity .

Q. Why do catalytic conditions in thiazole synthesis vary across studies, and how to select optimal protocols?

Catalyst choice (e.g., TEA vs. DMAP) depends on substrate reactivity. For example, TEA is sufficient for acylations of 2-aminothiazoles, while DMAP accelerates sterically hindered couplings. Kinetic studies (monitored via HPLC) can identify rate-limiting steps .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.